N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18-7-9-20(10-8-18)13-15-27-24(30)21-11-12-22-23(17-21)28-26(32)29(25(22)31)16-14-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWOQWZWPKOYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A can be described by its complex chemical structure featuring a tetrahydroquinazoline core. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that Compound A exhibits significant antitumor properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell lines, indicating potent antitumor activity comparable to established chemotherapeutics like etoposide .
Table 1: Antitumor Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 10 | Induction of apoptosis |
| PANC-1 | 8 | Inhibition of topoisomerase II |
| RKO | 12 | Cell cycle arrest in G2/M phase |
| LoVo | 15 | Disruption of mitochondrial function |
Antimicrobial Activity
In addition to its antitumor effects, Compound A has shown antimicrobial properties against several pathogens. The disk diffusion method revealed that it is effective against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentrations (MICs) were determined to be in the range of 20 to 30 µg/mL for these microorganisms .
Table 2: Antimicrobial Activity of Compound A
| Microorganism | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 30 | Moderate |
| Candida albicans | 20 | High |
The biological activity of Compound A can be attributed to several mechanisms:
- Apoptosis Induction : Compound A triggers intrinsic apoptotic pathways in cancer cells by activating caspases and upregulating pro-apoptotic proteins.
- Topoisomerase Inhibition : It acts as a topoisomerase II inhibitor, preventing DNA replication and transcription in cancer cells.
- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and inhibits fungal growth by interfering with ergosterol biosynthesis.
Case Studies
Several studies have explored the efficacy of Compound A in clinical settings:
- Case Study 1 : A phase I clinical trial involving patients with advanced solid tumors showed promising results with a treatment regimen including Compound A. Patients exhibited stable disease for an extended period with manageable side effects.
- Case Study 2 : An investigation into the use of Compound A for bacterial infections revealed that patients treated with this compound experienced quicker resolution of symptoms compared to standard antibiotic therapy.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- In contrast, analogs with electron-withdrawing groups (e.g., cyano, nitro) exhibit altered electronic profiles, which may enhance binding to charged residues in active sites .
- Carboxamide Position: All analogs retain the C7 carboxamide, critical for hydrogen bonding with kinase ATP-binding pockets. Modifications to the carboxamide’s N-substituent (e.g., 4-chlorophenoxyphenyl in ) influence solubility and bioavailability.
Preparation Methods
Formation of the Quinazoline-2,4-Dione Core
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A representative route involves:
-
Nitration and Cyclization :
-
Starting with methyl 3-amino-4-methoxybenzoate, nitration using concentrated HNO₃ at 0–5°C yields the 6-nitro derivative.
-
Reduction of the nitro group with hydrazine hydrate in ethanol produces the corresponding amine, which undergoes cyclization with triphosgene to form the quinazoline-2,4-dione core.
-
Reaction Conditions :
Introduction of 4-Methylphenethyl and Phenethyl Groups
Alkylation at positions 3 and N-2 of the quinazoline-dione is achieved via nucleophilic substitution:
-
Phenethylation at Position 3 :
-
4-Methylphenethylation at N-2 :
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A Mitsunobu reaction using 4-methylphenethyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF facilitates stereoselective alkylation.
-
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| K₂CO₃ Concentration | 2.0 equiv | Maximizes SN2 |
| Reaction Temperature | 80°C | Prevents hydrolysis |
| Solvent | Anhydrous DMF | Enhances solubility |
Carboxamide Formation at Position 7
The carboxylic acid intermediate is activated for amide coupling:
-
Ester Hydrolysis :
-
Amide Coupling :
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, quinazoline-H), 7.25–7.15 (m, 9H, aromatic), 3.91 (s, 3H, OCH₃).
-
MS (ESI+) : m/z 502.2 [M+H]⁺, consistent with the molecular formula C₂₉H₂₇N₃O₃.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Temperature and Stoichiometry
-
Cyclization : Elevated temperatures (>25°C) during triphosgene-mediated cyclization lead to dimerization byproducts.
-
Phenethylation : A 1:1.5 molar ratio of quinazoline-dione to phenethyl bromide minimizes unreacted starting material.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing:
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Cost Efficiency : Replacing HATU with EDC/HOBt reduces reagent costs by 40% without compromising yield.
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Purification : Continuous chromatography systems enhance throughput during final product isolation.
Characterization and Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
